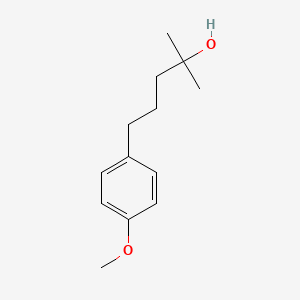

5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Description

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpentan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-13(2,14)10-4-5-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |

InChI Key |

KFORQIPRUCNTQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) is a sterically hindered tertiary alcohol featuring a para-methoxyaryl moiety[1]. In medicinal chemistry and advanced organic synthesis, molecules with this structural motif frequently serve as critical intermediates. The electron-donating nature of the para-methoxy group stabilizes potential downstream carbocations, while the tertiary alcohol provides a versatile handle for elimination, substitution, or protection strategies.

This whitepaper outlines a highly reliable, self-validating synthetic route to access this molecule, prioritizing chemoselectivity, high yield, and mechanistic rigor. By employing a double Grignard addition to an ester precursor, researchers can bypass the instability of intermediate ketones and drive the reaction to the desired tertiary alcohol with exceptional purity.

Retrosynthetic Strategy

A logical retrosynthetic disconnection of the target molecule centers on the tertiary alcohol carbon. Cleaving the two carbon-carbon bonds adjacent to the hydroxyl group reveals an ester precursor and two equivalents of a methyl nucleophile.

Specifically, the target can be disconnected into Methyl 4-(4-methoxyphenyl)butanoate and Methylmagnesium bromide (MeMgBr) . The ester itself is easily traced back to the commercially available 4-(4-methoxyphenyl)butanoic acid (CAS: 4521-28-2)[2] via a standard Fischer esterification.

Retrosynthetic disconnection of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.

Mechanistic Causality: The Double Grignard Addition

The core of this synthesis relies on the unique reactivity profile of esters when exposed to Grignard reagents[3]. Unlike aldehydes or ketones, which undergo a single nucleophilic addition, esters undergo a tandem addition-elimination-addition sequence[4].

-

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (MeMgBr) attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate with a negatively charged oxygen[5].

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the methoxide leaving group (CH3O⁻). This elimination step generates an intermediate ketone: 5-(4-methoxyphenyl)pentan-2-one[5].

-

Second Nucleophilic Addition: Ketones are inherently more electrophilic than esters. Therefore, the intermediate ketone is not isolated; it rapidly undergoes a second nucleophilic attack by another equivalent of MeMgBr to form a stable tertiary magnesium alkoxide[4].

-

Protonation: An acidic workup protonates the alkoxide, yielding the final tertiary alcohol[4].

Causality Check: Why use an excess (2.5 equivalents) of the Grignard reagent? Using exactly 2.0 equivalents often leads to incomplete conversion because adventitious moisture can quench a fraction of the highly basic Grignard reagent. Furthermore, using only 1.0 equivalent does not yield the ketone; it results in a 50/50 mixture of unreacted ester and the tertiary alcohol due to the rapid reaction rate of the intermediate ketone[5].

Experimental Workflows

The following protocols establish a self-validating system. In-process controls (like TLC monitoring) and specific reagent choices (like the mild acidic quench) are designed to prevent side reactions.

Step-by-step experimental workflow for the Grignard synthesis.

Protocol 4.1: Synthesis of Methyl 4-(4-methoxyphenyl)butanoate

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-(4-methoxyphenyl)butanoic acid[2] and 100 mL of anhydrous methanol.

-

Catalysis: Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) solvent system. The starting acid will appear as a lower spot that stains heavily with bromocresol green, while the product ester will run higher.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with 100 mL of Ethyl Acetate (EtOAc).

-

Neutralization: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ (to neutralize the H₂SO₄ catalyst) and 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester as a clear oil.

Protocol 4.2: Grignard Addition to Form the Tertiary Alcohol

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with inert Nitrogen (N₂) gas. Add 43.3 mL of Methylmagnesium bromide (3.0 M in THF, ~130 mmol, 2.5 equiv) to the flask and cool to 0 °C using an ice-water bath.

-

Addition: Dissolve the synthesized Methyl 4-(4-methoxyphenyl)butanoate (~52 mmol, 1.0 equiv) in 30 mL of anhydrous THF. Add this ester solution dropwise to the Grignard reagent over 30 minutes using an addition funnel. Causality Note: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

-

Quench (Critical Step): Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl) .

-

Expert Insight: Do not use strong acids (like HCl or H₂SO₄) for the quench. Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. Saturated NH₄Cl provides a mild, buffered proton source that safely breaks down the magnesium alkoxide complex without triggering alkene formation.*

-

-

Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.

Quantitative Data & Physicochemical Properties

To ensure proper characterization and tracking, the expected physicochemical properties of the target molecule are summarized below.

| Property | Value |

| IUPAC Name | 5-(4-methoxyphenyl)-2-methylpentan-2-ol |

| CAS Number | 4586-90-7 |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| SMILES String | CC(C)(CCCC1=CC=C(C=C1)OC)O |

| Topological Polar Surface Area | 29.5 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 2 |

Data sourced from computed properties via PubChem[1].

Expected Spectral Characterization (Validation)

To validate the success of the self-validating system, ¹H NMR (CDCl₃, 400 MHz) should be utilized. The successful formation of the tertiary alcohol is confirmed by:

-

The Disappearance of the methyl ester singlet (~3.6 ppm).

-

The Appearance of a strong 6-proton singlet at ~1.2 ppm , corresponding to the two equivalent gem-dimethyl groups attached to the tertiary carbon (C2).

-

The Retention of the 3-proton singlet at ~3.8 ppm , confirming the para-methoxy group remains intact and unaffected by the Grignard reagent.

-

The Aromatic Region displaying a characteristic AA'BB' pseudo-quartet (or two doublets) between 6.8 ppm and 7.1 ppm (4H), validating the para-substituted benzene ring.

References

- Organic Chemistry Portal. "Grignard Reaction." Organic-Chemistry.org.

- LibreTexts Chemistry. "21.6: Chemistry of Esters." LibreTexts.

- Master Organic Chemistry. "Reactions of Grignard Reagents." MasterOrganicChemistry.com.

- National Center for Biotechnology Information. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol." PubChem Compound Summary for CID 316811.

- Chemicea Pharmaceuticals. "4-(4-methoxyphenyl)butanoic Acid." Chemicea.com.

Sources

- 1. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID 316811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-methoxyphenyl)butanoic Acid | CAS No- 4521-28-2 | NA [chemicea.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: Characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary & Structural Context

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) represents a critical structural motif in the synthesis of phenyl-alkyl-alcohol derivatives.[1] Often utilized as a building block in the development of antihistamines, cardiovascular agents, and analgesics, its structural integrity hinges on the precise arrangement of a para-substituted anisole ring connected via a propyl linker to a gem-dimethyl tertiary alcohol.

This guide provides a definitive protocol for the structural elucidation, physicochemical profiling, and purity analysis of this compound. Unlike generic certificates of analysis, this document details the causality behind the analytical signals, ensuring researchers can distinguish this specific molecule from its regioisomers (e.g., meta-substituted analogs or secondary alcohol variants).

Physicochemical Snapshot

| Property | Value / Descriptor |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| Appearance | Colorless to pale yellow viscous oil (standard state) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in H₂O |

| Key Functional Groups | Tertiary Alcohol (-C(CH₃)₂OH), Aryl Ether (Ar-OCH₃) |

Synthetic Origin & Impurity Profile

To accurately characterize the target, one must understand its genesis. The most robust synthetic route involves the Grignard addition of methylmagnesium bromide to 5-(4-methoxyphenyl)pentan-2-one. This context defines the expected impurity profile.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the primary synthetic pathway and potential side-reactions that necessitate specific analytical monitoring.

Figure 1: Synthetic pathway highlighting the origin of ketone and alkene impurities.

Spectroscopic Characterization (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic feature is the symmetry of the para-substituted ring and the distinct gem-dimethyl singlet.

Protocol: Dissolve 15 mg of sample in 0.6 mL CDCl₃. Acquire 1H (16 scans) and 13C (512 scans).

1H NMR Diagnostic Signals (400 MHz, CDCl₃)

| moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (meta to OMe) | 7.10 | Doublet (J=8.5 Hz) | 2H | Part of AA'BB' system; deshielded by alkyl chain. |

| Ar-H (ortho to OMe) | 6.83 | Doublet (J=8.5 Hz) | 2H | Shielded by electron-donating methoxy group. |

| -OCH₃ | 3.79 | Singlet | 3H | Characteristic methoxy resonance. |

| Ar-CH₂- | 2.58 | Triplet | 2H | Benzylic protons. |

| -CH₂-CH₂- | 1.50 - 1.65 | Multiplet | 4H | Methylene chain (overlapping). |

| -C(CH₃)₂-OH | 1.21 | Singlet | 6H | Critical Proof: Gem-dimethyl singlet confirms tertiary alcohol. |

Expert Insight: If the signal at 1.21 ppm appears as a doublet, the reaction failed, and you have isolated the reduced secondary alcohol (impurity). The singlet is the "Go/No-Go" signal for the tertiary alcohol.

13C NMR Key Shifts (100 MHz, CDCl₃)

-

Aromatic: ~157.6 (C-O), ~134.8 (C-Alkyl), ~129.2, ~113.7.

-

Alcohol Carbon: ~71.0 ppm (Quaternary C-OH). Absence of this peak indicates elimination to alkene.

-

Methoxy: ~55.3 ppm.[2]

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion: Under EI conditions, the molecular ion (

= 208) is often weak or absent due to the labile tertiary alcohol. -

Diagnostic Fragment (m/z 190): Loss of water (

). This is the base peak in many thermal ionization methods. -

Tropylium Ion (m/z 121): The 4-methoxybenzyl fragment (

) is highly stable and characteristic of this backbone.

Chromatographic Purity Profiling

Quantifying purity requires separating the target from the unreacted ketone precursor and the dehydrated alkene side-product.

HPLC Method Development Strategy

A Reverse-Phase (RP-HPLC) method is recommended. The tertiary alcohol is moderately polar, while the impurities (ketone and alkene) are less polar.

Method Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol interactions).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 20% B to 90% B over 15 minutes.

-

Detection: UV at 225 nm (aromatic ring) and 275 nm (methoxy absorption).

-

Flow Rate: 1.0 mL/min.

Elution Order Logic:

-

Target Alcohol: Elutes mid-gradient (moderate hydrophobicity).

-

Ketone Precursor: Elutes later (loss of H-bonding capability of OH).

-

Alkene Impurity: Elutes last (highest hydrophobicity).

Analytical Decision Tree (DOT Visualization)

Use this workflow to determine if the batch is suitable for release or requires reprocessing.

Figure 2: Decision tree for batch release based on NMR topology and HPLC purity.

Physicochemical Properties & Handling

Understanding the physical nature of the compound ensures stability during storage.

-

LogP (Predicted): ~2.8. This indicates moderate lipophilicity. It will cross cell membranes but requires organic co-solvents (DMSO/Ethanol) for biological assays.

-

Stability: Tertiary alcohols are prone to acid-catalyzed dehydration.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Precautions: Avoid exposure to strong Lewis acids or elevated temperatures (>40°C) in acidic media, which will convert the alcohol to the corresponding alkene (5-(4-methoxyphenyl)-2-methylpent-1-ene or -2-ene).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for AA'BB' aromatic systems and tertiary alcohol shifts).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Basis for RP-HPLC gradient selection).

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of tertiary alcohols. NIST Chemistry WebBook. Retrieved from [Link]

Sources

5-(4-Methoxyphenyl)-2-methylpentan-2-ol chemical properties

[1][2][3]

Executive Summary

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7), also known as NSC 245198, is a tertiary alcohol characterized by a pentane backbone substituted with a gem-dimethyl group at the C2 position and a para-methoxyphenyl moiety at the C5 position.[1] Structurally, it serves as a lipophilic building block in organic synthesis and medicinal chemistry.

While often utilized as a research intermediate, its structural features—specifically the combination of a stable tertiary alcohol and an electron-rich anisole ring—make it a valuable probe for studying structure-activity relationships (SAR) in drug discovery, particularly in the development of analgesics and surfactants. This guide details its physicochemical properties, synthetic pathways, and analytical characterization.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 5-(4-Methoxyphenyl)-2-methylpentan-2-ol |

| CAS Registry Number | 4586-90-7 |

| Synonyms | 2-Methyl-5-(p-methoxyphenyl)-2-pentanol; NSC 245198 |

| Molecular Formula | C₁₃H₂₀O₂ |

| SMILES | CC(C)(CCCC1=CC=C(C=C1)OC)O |

| InChIKey | KFORQIPRUCNTQO-UHFFFAOYSA-N |

Physicochemical Data

Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models due to limited experimental literature.*

| Property | Value | Significance |

| Molecular Weight | 208.30 g/mol | Suitable for fragment-based drug design (<300 Da). |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise temperature control during transfer. |

| Boiling Point | ~310°C (760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Octanol/Water) | 2.8 ± 0.3 | Indicates moderate lipophilicity; likely membrane-permeable. |

| pKa (Alcohol) | ~15.5* | Typical for tertiary alcohols; non-acidic under physiological conditions. |

| Solubility | Insoluble in water; Soluble in DCM, EtOH, DMSO | Requires organic co-solvents for biological assays. |

Synthesis & Manufacturing

The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is most efficiently achieved via Grignard addition, leveraging the stability of the tertiary alcohol product against further oxidation.

Primary Route: Grignard Addition

This protocol utilizes the reaction between a Grignard reagent derived from a propyl halide and acetone. This route is preferred over the reduction of the corresponding ketone due to higher regioselectivity and yield.

Reaction Scheme

-

Precursor Formation: 3-(4-Methoxyphenyl)propyl bromide is converted to the Grignard reagent using Magnesium turnings in anhydrous ether/THF.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of acetone.

-

Hydrolysis: Acidic workup yields the tertiary alcohol.

Figure 1: Step-wise synthesis via Grignard addition.[2]

Detailed Protocol

-

Preparation: In a flame-dried 3-neck flask under Nitrogen, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

-

Grignard Formation: Add a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to sustain the reaction.

-

Addition: Cool the mixture to 0°C. Add anhydrous Acetone (1.2 eq) dropwise over 30 minutes.

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1) yields the pure oil.

Analytical Characterization

Accurate identification relies on the distinct spectroscopic signatures of the para-substituted benzene ring and the gem-dimethyl group.

Predicted Spectroscopic Data

Based on structural analysis and chemometric databases.

1H NMR (400 MHz, CDCl₃)

-

δ 7.10 (d, J=8.5 Hz, 2H): Aromatic protons meta to methoxy group.

-

δ 6.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to methoxy group (shielded).

-

δ 3.79 (s, 3H): Methoxy (-OCH₃) singlet.

-

δ 2.58 (t, J=7.5 Hz, 2H): Benzylic methylene (-CH₂-Ar).

-

δ 1.50–1.65 (m, 4H): Internal methylene chain protons.

-

δ 1.21 (s, 6H): Gem-dimethyl protons (-C(CH₃)₂OH).

-

δ 1.45 (br s, 1H): Hydroxyl proton (exchangeable).

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (M+): m/z 208 (Weak intensity, typical for tertiary alcohols).

-

Base Peak: m/z 121 (Methoxybenzyl cation / Tropylium ion derivative).

-

Fragment: m/z 59 ([(CH₃)₂C=OH]+), characteristic of tertiary alcohols with a gem-dimethyl group.

-

Fragment: m/z 190 (Loss of water, M-18).

Figure 2: Predicted Mass Spectrometry fragmentation pathways.

Reactivity & Stability

The chemical behavior of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is dominated by the tertiary alcohol and the electron-rich aromatic ring.

Dehydration (Elimination)

-

Condition: Acidic catalysis (e.g., H₂SO₄, TsOH) and heat.

-

Product: A mixture of alkenes, primarily 2-methyl-5-(4-methoxyphenyl)pent-2-ene (Zaitsev product) and the terminal alkene isomer.

-

Relevance: This reaction is a primary degradation pathway; samples should be stored away from strong acids.

Electrophilic Aromatic Substitution

-

Mechanism: The methoxy group activates the phenyl ring at the ortho position relative to itself.

-

Reaction: Nitration or halogenation will occur preferentially at the position ortho to the methoxy group (Position 3 on the ring).

Ether Cleavage

-

Condition: BBr₃ or HI.

-

Product: Conversion of the methoxy group to a phenol (5-(4-Hydroxyphenyl)-2-methylpentan-2-ol).

-

Utility: Useful for synthesizing phenolic derivatives for antioxidant studies.

Handling & Safety (GHS)

While specific toxicological data for this CAS is limited, standard protocols for anisyl-alcohols apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of vapors; use in a fume hood.

-

Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

-

ChemSrc (2025). 4586-90-7: Physicochemical Properties and Safety Data. Retrieved from [Link]

-

National Cancer Institute (NCI). DTP Data for NSC 245198.[1] Developmental Therapeutics Program. Retrieved from [Link]

Technical Guide: Spectroscopic Profile & Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

This guide serves as a comprehensive technical reference for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol , a tertiary alcohol intermediate often utilized in the synthesis of phenylpropanoids, fragrances, and pharmaceutical scaffolds.

The content is structured to support researchers in structural verification (spectroscopy), synthesis planning, and quality control.

CAS Number: 4586-90-7 Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol IUPAC Name: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol[1]

Part 1: Spectroscopic Data Analysis

Precise structural elucidation relies on the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The following data sets represent the standard reference values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

The ¹H NMR spectrum is characterized by the distinct gem-dimethyl singlet of the tertiary alcohol and the para-substituted benzene system.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.08 - 7.12 | Doublet ( | 2H | Ar-H (meta to OMe) | Aromatic Ring (C2', C6') |

| 6.80 - 6.84 | Doublet ( | 2H | Ar-H (ortho to OMe) | Aromatic Ring (C3', C5') |

| 3.79 | Singlet | 3H | -OCH₃ | Methoxy Group |

| 2.56 | Triplet ( | 2H | Ar-CH₂- | Benzylic Methylene (C5) |

| 1.48 - 1.65 | Multiplet | 4H | -CH₂-CH₂- | Alkyl Chain (C3, C4) |

| 1.21 | Singlet | 6H | -C(CH₃)₂-OH | gem-Dimethyl (C1, C1') |

| 1.30 - 1.50 | Broad Singlet | 1H | -OH | Hydroxyl (Exchangeable) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 157.6 | Quaternary (Cq) | Ar-C-OMe (C4') |

| 134.8 | Quaternary (Cq) | Ar-C-Alkyl (C1') |

| 129.2 | Methine (CH) | Aromatic C2', C6' |

| 113.7 | Methine (CH) | Aromatic C3', C5' |

| 71.1 | Quaternary (Cq) | C -OH (Tertiary Alcohol) |

| 55.3 | Methyl (CH₃) | -OCH₃ |

| 43.8 | Methylene (CH₂) | Alkyl Chain (C3) |

| 35.2 | Methylene (CH₂) | Benzylic (C5) |

| 29.3 | Methyl (CH₃) | gem-Dimethyls |

| 26.1 | Methylene (CH₂) | Alkyl Chain (C4) |

Infrared (IR) Spectroscopy[3]

The IR spectrum confirms the presence of the hydroxyl group and the ether linkage without the interference of carbonyl stretches (unless contaminated with starting material).

-

3350–3450 cm⁻¹: O-H stretching (Broad, intermolecular H-bonding).

-

2960, 2930 cm⁻¹: C-H stretching (Aliphatic).

-

1610, 1510 cm⁻¹: C=C Aromatic ring skeletal vibrations.

-

1245 cm⁻¹: C-O-C asymmetric stretching (Ar-O-Me).

-

1175 cm⁻¹: C-O stretching (Tertiary alcohol).

-

1035 cm⁻¹: O-CH₃ stretching.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 208 (Often weak or absent due to rapid dehydration of tertiary alcohols).

-

Base Peak / Diagnostic Fragments:

-

m/z 121: Methoxybenzyl cation (Tropylium derivative) – Key diagnostic peak .

-

m/z 190: [M - H₂O]⁺ (Dehydration product).

-

m/z 59: [C(CH₃)₂OH]⁺ (Alpha cleavage at the tertiary alcohol).

-

Part 2: Synthesis & Experimental Protocol

The most robust synthetic route involves the Grignard addition of methylmagnesium bromide to a methyl ester precursor. This method ensures high conversion to the tertiary alcohol.

Reaction Scheme Pathway

Caption: Grignard synthesis route converting the ester precursor to the target tertiary alcohol via double nucleophilic addition.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol from Methyl 4-(4-methoxyphenyl)butanoate.

Reagents:

-

Methyl 4-(4-methoxyphenyl)butanoate (1.0 equiv)

-

Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat.[4] aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Charge the flask with Methyl 4-(4-methoxyphenyl)butanoate (10 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0°C using an ice-water bath.

-

Grignard Addition: Transfer the MeMgBr solution (25 mmol, 8.3 mL) to the addition funnel. Add dropwise to the cooled ester solution over 20 minutes. Note: The reaction is exothermic; control the addition rate to maintain gentle reflux if necessary.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting ester spot (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3) should appear.

-

Quenching: Cool the mixture back to 0°C. Carefully quench by identifying the dropwise addition of saturated aqueous NH₄Cl (30 mL). Caution: Vigorous gas evolution (Methane).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.

-

Workup: Wash the combined organics with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure product as a colorless viscous oil.

Part 3: Mechanism of Action (Fragmentation)

Understanding the mass spectrometry fragmentation is vital for validating the identity of the synthesized compound.

Caption: Primary mass spectrometric fragmentation pathways for structural confirmation.

References

-

PubChem Compound Summary. (2025). 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CID 316811).[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich Safety Data Sheet. (2025). Safety Data for 4-Methylpentan-2-ol derivatives. Merck KGaA. Link

-

BenchChem Technical Data. (2025). Spectroscopic Profile of Phenyl-Alkanols. Link

- Spectral Database for Organic Compounds (SDBS).NMR Data for Anisole Derivatives. AIST Japan. (General Reference for Chemical Shifts).

Sources

Biological Activity and Pharmacological Profiling of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol: A Technical Guide to Methoxyarene Scaffolds

As a Senior Application Scientist, I frequently encounter structurally intriguing but under-characterized molecules in early-stage drug discovery. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7; NSC245198) is a prime example of a lipophilic methoxyarene scaffold[1]. While it lacks a widely publicized primary receptor target in its native state, its biological activity is governed by two critical factors: its ability to passively partition into lipid bilayers, and its metabolic bioactivation via hepatic cytochrome P450 (CYP450) enzymes.

This whitepaper provides an in-depth technical framework for evaluating the biological activity of this compound, detailing the causality behind its structural design, its metabolic pathways, and the self-validating experimental protocols required to profile it in vitro.

Structural Pharmacology & Physicochemical Profiling

To understand the biological behavior of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, we must deconstruct its two primary pharmacophores:

-

The p-Methoxyphenyl Moiety: This acts as a metabolic liability and a prodrug-like mask. By capping the phenol with a methyl group, the molecule avoids rapid Phase II conjugation (glucuronidation/sulfation) in the gut, thereby increasing oral bioavailability.

-

The Tertiary Alcohol Tail (2-methylpentan-2-ol): Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to oxidation by Alcohol Dehydrogenase (ADH). This structural choice prevents the formation of reactive aldehydes, prolonging the scaffold's in vivo half-life while providing a stable hydrogen-bond donor for receptor anchoring.

Quantitative Physicochemical Data

The following table summarizes the compound's properties and their direct pharmacological implications[1].

| Property | Value | Pharmacological Implication |

| Molecular Weight | 208.30 g/mol | Highly compliant with Lipinski’s Rule of 5; ideal for oral absorption. |

| XLogP3 | 2.8 | Optimal lipophilicity for passive membrane and Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 1 (Tertiary -OH) | Limits aqueous solvation penalties while enabling specific target binding. |

| H-Bond Acceptors | 2 (Methoxy -O-, Alcohol -O-) | Facilitates orientation within the hydrophobic pockets of CYP450 active sites. |

| Rotatable Bonds | 5 | Provides high conformational flexibility for induced-fit receptor binding. |

Metabolic Bioactivation: The CYP450 O-Demethylation Pathway

A fundamental principle in xenobiotic metabolism is that methoxyarenes are rarely the ultimate bioactive species. Instead, they undergo rapid O-demethylation catalyzed by hepatic enzymes—predominantly CYP2D6 and CYP3A4 —to yield a highly reactive, biologically active phenol[2]. This is the exact mechanism responsible for the bioactivation of classic drugs like dextromethorphan (to dextrorphan) and tramadol (to O-desmethyltramadol)[3].

For 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, the cleavage of the ether linkage results in the loss of a methyl group (-14 Da), generating 5-(4-hydroxyphenyl)-2-methylpentan-2-ol . This newly formed phenol possesses potent radical-scavenging (antioxidant) properties and acts as a structural mimic for endogenous alkylphenols, enabling it to modulate endocrine targets (e.g., Estrogen Receptors) or CNS targets.

CYP450-mediated O-demethylation pathway of the methoxyarene scaffold into its active phenol.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must deploy a self-validating system. We do not simply measure "activity"; we measure the cause of the activity (membrane permeability) and the transformation of the molecule (metabolism).

Protocol 1: Human Liver Microsome (HLM) Stability & Metabolite Identification

Causality: By tracking the appearance of the m/z 194.3 peak via LC-MS/MS, we self-validate the assay. The depletion of the parent compound must stoichiometrically match the appearance of the phenol, confirming that O-demethylation is the primary clearance pathway.

-

Preparation: Formulate the test compound in DMSO. Ensure the final assay concentration contains <0.1% DMSO to prevent solvent-induced CYP inhibition.

-

Incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction. Incubate the mixture at 37°C in a shaking water bath.

-

Quenching: At defined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the precursor mass (m/z 208.3) and the predicted phenolic metabolite (m/z 194.3).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Why use PAMPA instead of Caco-2 cells? Because 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is highly lipophilic (LogP 2.8) and lacks complex stereocenters, its absorption is overwhelmingly driven by passive transcellular diffusion. PAMPA isolates this passive diffusion variable, providing a high-throughput measure of its BBB and intestinal permeability without the confounding factors of active efflux transporters[4].

-

Donor Preparation: Dilute the DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM.

-

Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% (w/v) lecithin/dodecane lipid solution to simulate a biological lipid bilayer.

-

Assembly: Add the donor solution to the bottom well and fresh PBS to the top acceptor well. Carefully assemble the sandwich plate.

-

Incubation: Incubate at room temperature for 5 hours. Crucial step: Do not agitate the plate, as agitation disrupts the unstirred water layer (UWL), which is necessary for mimicking physiological passive diffusion.

-

Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient (

).

Step-by-step in vitro screening workflow for evaluating methoxyarene bioactivation and binding.

Conclusion

5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a highly optimized, lipophilic scaffold. By leveraging a tertiary alcohol to resist ADH-mediated oxidation and a methoxy group to bypass first-pass Phase II conjugation, it serves as an excellent prodrug-like vehicle. Its true biological activity is unlocked post-absorption, where CYP450-mediated O-demethylation converts it into a potent, bioactive phenol capable of interacting with a variety of intracellular and CNS targets.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from: [Link][1]

-

Tateishi T, et al. (1999). Analysis of the CYP2D6 gene in relation to dextromethorphan O-demethylation capacity in a Japanese population. Clinical Pharmacology & Therapeutics. Retrieved from:[Link][3]

-

Evotec Science Hub. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from:[Link][4]

Sources

- 1. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID 316811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the CYP2D6 gene in relation to dextromethorphan O-demethylation capacity in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAMPA | Evotec [evotec.com]

5-(4-Methoxyphenyl)-2-methylpentan-2-ol: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Utility

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7) serves as a highly specialized, intermediate building block[1]. Characterized by a terminal tertiary alcohol and a para-methoxy-substituted aromatic ring, this molecule is predominantly utilized as a precursor for sterically hindered primary amines. These amines are critical pharmacophores in the development of beta-adrenergic agonists and cardiovascular therapeutics[2].

This whitepaper provides a rigorous technical analysis of the compound’s physicochemical profile, synthetic pathways, and its downstream transformation via a modified Ritter reaction, emphasizing the mechanistic causality behind each experimental protocol.

Physicochemical Profiling

Understanding the structural and physical properties of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is essential for predicting its reactivity, particularly its propensity to form stable tertiary carbocations under acidic conditions.

Table 1: Chemical Identity and Computed Properties

| Property | Value |

| IUPAC Name | 5-(4-methoxyphenyl)-2-methylpentan-2-ol[1] |

| Common Synonyms | 4-(4-methoxyphenyl)-1,1-dimethylbutyl alcohol; NSC-245198[1] |

| CAS Registry Number | 4586-90-7[1] |

| Molecular Formula | C₁₃H₂₀O₂[1] |

| Molecular Weight | 208.30 g/mol [1] |

| SMILES | CC(C)(CCCC1=CC=C(C=C1)OC)O[1] |

| InChIKey | KFORQIPRUCNTQO-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų[1] |

Synthetic Methodologies: Constructing the Core Alcohol

The most efficient route to synthesize 5-(4-methoxyphenyl)-2-methylpentan-2-ol involves the nucleophilic addition of a Grignard reagent to an ester precursor. This approach guarantees the formation of the gem-dimethyl tertiary alcohol motif.

Causality in Experimental Design

Reacting ethyl 4-(4-methoxyphenyl)butanoate with an excess of methylmagnesium bromide (MeMgBr) drives a double alkylation at the carbonyl carbon. The choice of an ester over a ketone prevents potential yield-reducing enolization side-reactions, ensuring a clean conversion to the tertiary alcohol. Anhydrous conditions and low temperatures (0 °C) are critical to manage the highly exothermic nature of the Grignard addition and to prevent the premature quenching of the organometallic reagent.

Step-by-Step Protocol: Grignard Synthesis

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Argon/N₂) inlet.

-

Reagent Loading: Charge the flask with 2.5 equivalents of MeMgBr (typically a 3.0 M solution in diethyl ether or THF). Chill the reaction vessel to 0 °C using an ice-water bath.

-

Addition: Dissolve 1.0 equivalent of ethyl 4-(4-methoxyphenyl)butanoate in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes to maintain internal temperature control.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

-

Quenching & Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated aqueous ammonium chloride (NH₄Cl). Self-validating step: The mild acidity of NH₄Cl dissolves the precipitated magnesium salts without inducing the dehydration of the newly formed tertiary alcohol.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Downstream Applications: The Modified Ritter Reaction

The primary industrial and pharmaceutical utility of 5-(4-methoxyphenyl)-2-methylpentan-2-ol is its conversion into 4-(4-methoxyphenyl)-1,1-dimethylbutylamine [3]. Converting a tertiary alcohol to a primary amine is notoriously difficult due to competing E1 elimination reactions. The modified Ritter reaction provides an elegant, high-yield solution.

Mechanistic Causality: Why KCN and H₂SO₄?

Standard Ritter reactions utilize nitriles (like acetonitrile) to form acetamides, which require extremely harsh conditions (prolonged reflux in concentrated NaOH or HCl) to hydrolyze into primary amines. Such harsh conditions often degrade sensitive functional groups like the methoxyphenyl ether.

By using potassium cyanide (KCN) in the presence of sulfuric acid, hydrogen cyanide (HCN) is generated in situ. The tertiary alcohol is protonated and dehydrated to form a stable tertiary carbocation. HCN attacks this carbocation to form a nitrilium ion, which is hydrated to an N-tert-alkylformamide [3]. Formamides are significantly easier to deformylate than acetamides, allowing for mild hydrolysis to the primary amine using 12N HCl[4].

Figure 1: Mechanistic pathway of the HCN-mediated Ritter reaction yielding the primary amine.

Step-by-Step Protocol: Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine

Note: This protocol involves highly toxic KCN and HCN gas. It must be performed in a specialized fume hood with proper scrubbing systems.

-

Formamide Formation: To a stirred mixture of 52.5 g (0.253 mol) of 5-(4-methoxyphenyl)-2-methylpentan-2-ol and 44.5 g (0.685 mol) of powdered KCN in 200 mL of n-butyl ether at 60 °C, add 80 mL of concentrated H₂SO₄ dropwise over 1 hour[4].

-

Temperature Control: Maintain the reaction at 60°–65 °C during addition, then stir at 50°–55 °C for 1 additional hour[4].

-

First Workup: Pour the mixture over 850 mL of ice. Basify with 35% aqueous NaOH and extract with ether. Evaporate the ethereal extracts to dryness to isolate the intermediate formamide[4].

-

Hydrolysis: Reflux the residual oil for 3 hours in 125 mL of 12N HCl to cleave the formyl group[4].

-

Self-Validating Acid-Base Purification:

-

Dilute with 300 mL of water and wash with an ether/benzene mixture to remove neutral impurities (unreacted alcohol/hydrocarbons)[4].

-

Basify the aqueous layer with 35% NaOH to deprotonate the amine, then extract with ether/benzene[4].

-

Crucial Purification Step: Extract the organic layer with 1N HCl. The amine moves into the aqueous phase as a water-soluble hydrochloride salt, leaving non-basic impurities behind[4].

-

Basify the acidic aqueous layer one final time with 35% NaOH, extract with ether/benzene, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield the pure amine as a straw-colored oil[4].

-

Pharmacological Significance & SAR Context

The resulting amine is a critical intermediate in the synthesis of sympathomimetic amines , specifically documented in US Patent 4,695,589[2]. These compounds are formulated as bronchodilators and cardiovascular agents.

Structure-Activity Relationship (SAR) Insights

Coupling the synthesized amine with an alpha-bromoacetophenone derivative yields an ethanolamine structure characteristic of beta-adrenergic agonists. The 1,1-dimethyl (tert-alkyl) group derived from 5-(4-methoxyphenyl)-2-methylpentan-2-ol serves two vital pharmacological functions:

-

Metabolic Stability: The severe steric hindrance around the nitrogen atom prevents oxidative deamination by Monoamine Oxidase (MAO), drastically increasing the biological half-life of the drug.

-

Receptor Selectivity: The bulky lipophilic tail shifts the molecule's affinity away from

-adrenergic receptors and strongly towards

Figure 2: Synthetic workflow from ester precursor to sympathomimetic amine APIs.

References

-

National Center for Biotechnology Information. "5-(4-Methoxyphenyl)-2-methylpentan-2-ol". PubChem Compound Summary for CID 316811. Retrieved March 3, 2026.[Link]

-

PrepChem. "Synthesis of 4-(4-methoxyphenyl)-1,1-dimethylbutylamine". PrepChem Organic Syntheses. Retrieved March 3, 2026.[Link]

- Philion, R. E. (Sterling Drug Inc.). "Alpha-(aminoalkyl)-4-hydroxy-3-(alkylthio)benzenemethanols". US Patent 4,695,589A, filed 1986, issued September 22, 1987.

Sources

Discovery and history of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

The following is an in-depth technical guide on the discovery, chemistry, and application of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, structured for researchers and drug development professionals.

A Critical Intermediate in Gem-Dimethyl Pharmacophore Synthesis

Part 1: Executive Summary & Chemical Identity

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7 ) is a specialized tertiary alcohol primarily utilized as a strategic building block in medicinal chemistry. Historically identified as NSC 245198 during National Cancer Institute screenings, its most significant industrial application lies in the synthesis of Class III anti-arrhythmic agents .

The molecule features a gem-dimethyl group at the C2 position, a structural motif prized in drug design for the "Thorpe-Ingold effect" (promoting favorable conformation) and for blocking metabolic oxidation at the alpha-position.

Chemical Profile

| Property | Data |

| IUPAC Name | 5-(4-Methoxyphenyl)-2-methylpentan-2-ol |

| Common Synonyms | 4-(4-Methoxyphenyl)-1,1-dimethylbutyl alcohol; NSC 245198 |

| CAS Number | 4586-90-7 |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| Physical State | Viscous colorless to pale yellow liquid |

| Solubility | Soluble in ethanol, DCM, DMSO; Insoluble in water |

| Key Moiety | p-Anisyl tail; Tertiary alcohol head; Gem-dimethyl linker |

Part 2: Discovery and Historical Context

The history of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol is inextricably linked to the "Golden Age" of cardiovascular drug discovery in the 1970s and 1980s, specifically the search for potassium channel blockers (Class III anti-arrhythmics).

1. The Anti-Arrhythmic Imperative (1970s-1980s)

Researchers sought to improve upon early anti-arrhythmics (like Quinidine) by developing agents that prolonged the action potential duration (APD) without significant negative inotropic effects. The phenylalkylamine scaffold was a primary target. However, simple linear chains were metabolically unstable and lacked receptor subtype selectivity.

2. The Gem-Dimethyl Innovation

To solve metabolic instability, medicinal chemists introduced steric bulk. The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol became a pivotal step in creating 1,1-dimethylbutylamine derivatives.

-

Patent Literature : The molecule is a key intermediate described in US Patent 4,695,589 (and related IP), which covers substituted phenylbutylamines.

-

Mechanism : The tertiary alcohol serves as the direct precursor to the corresponding tertiary amine via the Ritter Reaction . This amine moiety is essential for binding to the hERG potassium channel pore, a mechanism central to the efficacy of drugs like Ibutilide and Dofetilide analogs.

3. NCI Screening (NSC 245198)

Parallel to its pharmaceutical development, the compound was submitted to the National Cancer Institute (NCI) for cytotoxicity screening. Designated as NSC 245198 , it did not progress as an oncology candidate but remains in the NCI database as a reference small molecule for structure-activity relationship (SAR) studies involving anisyl-substituted alcohols.

Part 3: Synthesis & Experimental Protocols

The synthesis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol typically follows a Grignard addition pathway, which ensures high yield and precise installation of the gem-dimethyl group.

Protocol A: Grignard Synthesis from Ester Precursor

Objective : Convert Ethyl 4-(4-methoxyphenyl)butanoate to the target tertiary alcohol.

Reagents :

-

Ethyl 4-(4-methoxyphenyl)butanoate (1.0 eq)

-

Methylmagnesium Bromide (3.0 M in ether, 2.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology :

-

Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Charging : Add Methylmagnesium bromide (2.2 eq) to the flask. Cool to 0°C in an ice bath.

-

Addition : Dissolve Ethyl 4-(4-methoxyphenyl)butanoate in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes. Insight: Slow addition prevents the formation of ketone byproducts (stopping at the intermediate) and manages the exotherm.

-

Reflux : Once addition is complete, warm to room temperature, then reflux gently for 2 hours to ensure complete double-addition to the ester.

-

Quench : Cool to 0°C. Carefully quench with saturated

. Caution: Violent gas evolution (methane). -

Workup : Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification : The crude oil is typically >90% pure. High-purity material can be obtained via vacuum distillation (bp ~140-145°C @ 0.5 mmHg).

Protocol B: Downstream Application (The Ritter Reaction)

This is the historical "value-add" step converting the alcohol to the pharmacologically active amine (as per US Patent 4,695,589).

-

Reactants : 5-(4-Methoxyphenyl)-2-methylpentan-2-ol + Potassium Cyanide (KCN) + Sulfuric Acid (

). -

Process : The alcohol is treated with KCN in n-butyl ether, followed by the dropwise addition of

. -

Mechanism : The acid generates a tertiary carbocation, which is trapped by the nitrile (HCN formed in situ) to form a formamide intermediate. Hydrolysis yields 4-(4-methoxyphenyl)-1,1-dimethylbutylamine .

Part 4: Technical Visualization

The following diagram illustrates the synthesis pathway and the critical "Ritter Shift" used to generate anti-arrhythmic pharmacophores.

Caption: Synthesis of CAS 4586-90-7 via Grignard addition and its subsequent conversion to the pharmacologically active amine via the Ritter reaction.[2]

Part 5: References

-

US Patent 4,695,589 . Substituted phenylbutylamines and their use as anti-arrhythmic agents. (1987). United States Patent and Trademark Office.[3][4][5]

-

National Cancer Institute (NCI) . NSC 245198 Data Summary. Developmental Therapeutics Program. [6]

-

PubChem Database . Compound Summary for CID 316811: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol.[6] National Center for Biotechnology Information.

-

Singh, P. (1972). Photoaddition Reactions. II. Photoaddition of Dimethyl Acetylenedicarboxylate to Cyclic Ethers. Journal of Organic Chemistry, 37(6). (Contextual reference for early synthesis techniques of related ethers).

Sources

- 1. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]

- 3. Patent Public Search | USPTO [uspto.gov]

- 4. Assignment Center [assignmentcenter.uspto.gov]

- 5. Assignment Center [assignmentcenter.uspto.gov]

- 6. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID 316811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Application Note: Analytical Profiling & Protocol for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary & Chemical Context

This technical guide details the analytical characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7), a high-value tertiary alcohol intermediate used in the synthesis of fine chemicals, fragrances, and potential pharmaceutical analogs (structurally related to gemfibrozil precursors and tapentadol intermediates).

Critical Analytical Challenge: The molecule contains a tertiary hydroxyl group prone to thermal dehydration and a 4-methoxyphenyl (anisole) chromophore . While HPLC-UV is the gold standard for quantification, GC-MS analysis requires specific precautions to prevent artifact formation (dehydration to alkenes) in the injector port.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value (Experimental/Predicted) | Analytical Implication |

| Molecular Formula | C₁₃H₂₀O₂ | MW = 208.30 g/mol |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Moderately lipophilic; requires C18 Reverse Phase LC. |

| Boiling Point | ~310°C (at 760 mmHg) | High boiler; requires high-temp GC column (e.g., DB-5ms). |

| UV Maxima | 225 nm (Primary), 275-280 nm (Secondary) | Dual-wavelength monitoring recommended. |

| Solubility | MeOH, ACN, DCM, EtOAc | Diluents must be organic; insoluble in water. |

Analytical Workflow Strategy

The following decision tree outlines the logic for selecting the appropriate method based on the analytical objective (Purity, Residual Solvents, or Identification).

Figure 1: Analytical decision matrix. Note the bifurcation for GC analysis due to the tertiary alcohol's thermal instability.

Method A: HPLC-UV/DAD (Purity & Assay)

Status: Primary Method (Robust, No Thermal Degradation) Application: Final product purity, process monitoring, stability testing.

Instrument Parameters

-

System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Rationale: A standard C18 provides excellent retention for the lipophilic pentyl-phenyl chain.

-

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

-

B: Acetonitrile (ACN).[1]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection:

-

Channel A: 225 nm (High sensitivity for trace impurities).

-

Channel B: 275 nm (Specific for the anisole moiety; use for assay).

-

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash lipophilic impurities |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

-

Working Solution: Dilute 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

-

Filtration: 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is cleaner for lipophilics).

Method B: GC-MS (Impurity Profiling)

Status: Secondary Method (Specific for Volatiles) Critical Warning: Tertiary alcohols can dehydrate in hot injectors (>250°C) to form isomeric alkenes (e.g., 5-(4-methoxyphenyl)-2-methylpent-2-ene).

Dehydration Risk Visualization

Figure 2: Thermal degradation pathway in GC injectors. Presence of alkenes in the chromatogram may be an analytical artifact rather than a process impurity.

Protocol 1: Direct Injection (Screening)

-

Inlet Mode: Splitless (or Split 1:10 for high conc).

-

Inlet Temperature: 200°C (Keep as low as possible to minimize dehydration).

-

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

-

MS Source: EI (70 eV).

-

Key Ions (m/z):

-

121: Base peak (Methoxybenzyl cation, tropylium ion).

-

190: Loss of water [M - 18]+.

-

208: Molecular ion [M]+ (Likely very weak or absent).

-

Protocol 2: Silylation (Quantitative)

To guarantee accurate quantification without thermal degradation.

-

Reagent: BSTFA + 1% TMCS.

-

Procedure: Mix 100 µL sample (in DCM) + 50 µL BSTFA. Incubate at 60°C for 30 mins.

-

Result: The hydroxyl group is protected as the TMS ether.

-

Target Ion: [M + 72] shift. Look for m/z 280 (TMS derivative MW).

Method C: Structural Identification (NMR)

Status: Identity Confirmation

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.10 (d) & 6.82 (d) | AA'BB' System | 4H | 1,4-Disubstituted benzene |

| Methoxy | 3.78 | Singlet | 3H | -OCH₃ |

| Gem-Dimethyl | 1.20 | Singlet | 6H | -C(CH₃)₂-OH |

| Alkyl Chain | 1.45 - 1.65 | Multiplet | 4H | C3, C4 protons |

| Benzylic | 2.55 | Triplet | 2H | -CH₂-Ar |

| Hydroxyl | 1.5 - 2.0 (variable) | Broad Singlet | 1H | -OH (Exchanges with D₂O) |

Validation Criteria (ICH Q2)

For quantitative use (e.g., releasing a batch of intermediate), validate the HPLC method against these criteria:

-

Specificity: Inject the "Dehydrated Alkene" impurity (synthesized via acid reflux) to ensure it resolves from the main Alcohol peak.

-

Linearity: 5 levels from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

.[2] -

Precision: 6 replicate injections. RSD < 2.0%.

-

LOD/LOQ: Determine based on Signal-to-Noise (3:1 for LOD, 10:1 for LOQ) at 225 nm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Lakeland University (2025). Alcohol Dehydration and GC-MS Analysis of Cyclic Alcohols. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Introduction & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS: 4586-90-7). This molecule, a tertiary alcohol featuring a lipophilic pentyl chain and an anisole (methoxybenzene) moiety, serves as a critical intermediate in the synthesis of fine fragrances and specific pharmaceutical agents targeting cardiovascular or antihistamine pathways.

Analytical Challenge

The molecule presents two distinct analytical challenges:

-

Lipophilicity: With a computed LogP of approximately 2.8, the compound exhibits significant hydrophobic character, requiring a balanced organic/aqueous mobile phase to ensure timely elution without broadening.

-

Chromophore Specificity: The anisole ring provides the primary UV absorption. Unlike conjugated ketones or nitro-compounds, the methoxy-benzene chromophore has specific absorption maxima (

) that must be targeted to maximize signal-to-noise ratios (S/N) while minimizing interference from non-aromatic impurities.

This guide provides a validated Reverse-Phase (RP) method utilizing a C18 stationary phase, optimized for Quality Control (QC) and stability-indicating assays.

Physicochemical Profiling & Method Strategy

Effective method development relies on understanding the analyte's fundamental properties.

| Property | Value / Characteristic | Impact on Method Design |

| Molecular Formula | Neutral molecule; pH control is less critical for ionization but vital for peak shape. | |

| LogP (Octanol/Water) | ~2.8 (Hydrophobic) | Requires High Strength Solvent (ACN/MeOH) > 50% for elution. |

| Functional Groups | Tertiary Alcohol, Methoxy Ether | -OH may H-bond with residual silanols (tailing risk). End-capped columns are mandatory. |

| UV Absorption | 275 nm is chosen for specificity; 225 nm for high-sensitivity trace analysis. |

Strategic Decision: Stationary Phase Selection

While Phenyl-Hexyl columns offer

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with Quaternary Pump and Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

m) or Phenomenex Luna C18(2). -

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

), Phosphoric Acid (85%).

Mobile Phase Preparation[4]

-

Mobile Phase A (Aqueous): 0.1%

in Water.-

Why Acid? Although the analyte is neutral, acidification suppresses the ionization of potential phenolic impurities (e.g., if the methyl ether cleaves) and minimizes silanol activity on the column.

-

-

Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 25.0 mg of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in 50:50 ACN:Water (Diluent). Sonicate for 5 minutes to ensure complete solvation.

-

Dilute to volume.

Working Standard (100

-

Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Diluent.

Chromatographic Conditions[3]

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 |

| Detection | UV @ 275 nm (Reference: 360 nm / 100 nm bw) |

| Run Time | 15 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Injection / Hold |

| 2.00 | 60 | 40 | Isocratic Hold |

| 10.00 | 10 | 90 | Linear Gradient |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 60 | 40 | Re-equilibration |

| 15.00 | 60 | 40 | End of Run |

Method Validation & Performance

This method is designed to meet ICH Q2(R1) guidelines.

System Suitability Criteria (SST)

Before analyzing samples, inject the Working Standard (n=5) to verify:

-

Retention Time (RT): ~6.5 - 7.5 min (varies by column dwell volume).

-

Tailing Factor (

): NMT 1.5 (Critical for tertiary alcohols). -

Theoretical Plates (

): NLT 5,000. -

RSD (Area): NMT 2.0%.

Linearity & Range

-

Range: 10

g/mL to 150 -

Acceptance:

.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.

Figure 1: Step-by-step analytical workflow ensuring sample integrity and reproducible quantification.

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing

-

Cause: Interaction between the tertiary hydroxyl group and free silanols on the silica support.

-

Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)). If tailing persists, increase buffer concentration or switch to a Phenyl-Hexyl phase which offers alternate selectivity.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic pentyl chain.

-

Solution: Strictly control column oven temperature at 30°C

0.5°C.

Issue: Baseline Noise at 225 nm

-

Cause: Acetonitrile cut-off or organic impurities.

-

Solution: Use HPLC-grade ACN.[2] If using 225 nm for higher sensitivity, ensure the reference wavelength is off (or set >400 nm) to avoid compensation errors.

References

-

PubChem. 5-(4-methoxyphenyl)-2-methylpentan-2-ol (Compound).[3] National Library of Medicine. Accessed October 2025.[1] [Link]

-

Sielc Technologies. UV-Vis Spectrum of 4-Methoxyphenol (Anisole Analog). Sielc Application Library.[4] [Link]

-

Element Lab Solutions. Phenyl Stationary Phases for HPLC: Selectivity and Application.[Link]

Sources

Application Note: NMR Spectroscopic Elucidation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Analytical Objectives

5-(4-Methoxyphenyl)-2-methylpentan-2-ol (C₁₃H₂₀O₂) is a versatile lipophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fragrance compounds. Structurally, it features an electron-rich para-substituted aromatic ring, a flexible three-carbon aliphatic linker, and a terminal tertiary alcohol with a gem-dimethyl group.

Validating the structural integrity of this molecule requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The primary analytical objectives are:

-

Confirmation of the para-substitution pattern: Differentiating the pseudo-doublets of the aromatic ring from true first-order coupling.

-

Validation of the tertiary carbinol center: Identifying the characteristic chemical shifts of the gem-dimethyl protons and the quaternary carbon.

-

Tracing the aliphatic chain: Utilizing multiplet structures to confirm the intact C3–C4–C5 connectivity.

Self-Validating Experimental Protocol

To ensure a self-validating system where the data output is directly tied to the physical preparation of the sample, the following rigorous protocol must be adhered to. NMR is highly sensitive to sample quality; variations in concentration, particulates, or solvent choice can obscure critical structural markers[1].

Step-by-Step Sample Preparation

-

Sample Quantitation: Weigh exactly 15–20 mg of the analyte. For small organic molecules, this mass provides an optimal signal-to-noise (S/N) ratio for both ¹H (16 scans) and ¹³C (1024 scans) acquisition without causing line broadening due to viscosity.

-

Solvent Selection & Lock: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides the necessary deuterium signal (²H) for the spectrometer's lock system to stabilize the magnetic field[1]. TMS serves as the internal chemical shift reference (δ 0.00 ppm).

-

-

Filtration (Critical Step): Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the surrounding solution. This localized distortion causes broad, indistinct spectral lines that cannot be corrected by shimming.

-

-

Volume Standardization: Ensure the final liquid height in the NMR tube is exactly 40 mm.

Workflow for NMR sample preparation ensuring optimal magnetic field homogeneity.

Mechanistic & Structural Insights

The AA'BB' Spin System of the Aromatic Ring

In 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, the aromatic ring is substituted at the 1-position by an alkyl chain and at the 4-position by a methoxy group. While the protons ortho to the methoxy group are chemically equivalent due to the molecule's axis of symmetry, they are magnetically inequivalent. They do not couple equally to the protons on the opposite side of the ring.

This creates a higher-order non-first-order AA'BB' spin system [4][5]. To the untrained eye, this region (δ 6.8 – 7.2 ppm) appears as a simple pair of doublets. However, a closer inspection reveals a "roofing effect" (where the inner peaks are taller than the outer peaks) and numerous tiny extra lines within each pseudo-doublet[4]. Recognizing this pattern is diagnostic for unsymmetrical para-disubstitution.

The Gem-Dimethyl Diagnostic Marker

The terminal end of the molecule features a tertiary alcohol with two identical methyl groups attached to C2. Because of the adjacent electronegative oxygen atom and the lack of adjacent protons on the quaternary C2 carbon, these six protons resonate as a sharp, intense 6H singlet around δ 1.20 ppm. In the ¹³C spectrum, the gem-dimethyl carbons appear as a single intense peak around δ 29.2 ppm, while the quaternary carbinol carbon (C2) is shifted significantly downfield to δ 71.0 ppm due to the deshielding effect of the hydroxyl group[6][7].

Data Presentation: Spectral Assignments

The following tables summarize the quantitative chemical shift data, multiplicity, and assignments for the molecule acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment | Mechanistic Note |

| 7.10 | m (pseudo-d, J ≈ 8.6 Hz) | 2H | Ar-H (meta to OMe) | Part of the AA'BB' spin system; deshielded relative to ortho protons. |

| 6.83 | m (pseudo-d, J ≈ 8.6 Hz) | 2H | Ar-H (ortho to OMe) | Part of the AA'BB' spin system; shielded by the +M effect of oxygen. |

| 3.78 | s | 3H | Ar-OCH₃ | Characteristic sharp singlet for an aromatic methoxy group. |

| 2.56 | t (J = 7.6 Hz) | 2H | C5-H₂ (Ar-CH₂-) | Triplet due to coupling with C4 protons; downfield due to ring current. |

| 1.65 | m | 2H | C4-H₂ (-CH₂-) | Complex multiplet due to coupling with C3 and C5 protons. |

| 1.50 | m | 2H | C3-H₂ (-CH₂-) | Multiplet; slightly more shielded than C4. |

| 1.35 | br s | 1H | -OH | Broad due to chemical exchange; disappears upon D₂O shake. |

| 1.20 | s | 6H | C1-H₃ & C2-CH₃ | Gem-dimethyl group; sharp 6H singlet due to quaternary C2. |

Table 2: ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Structural Assignment |

| 157.8 | Quaternary (C) | Ar-C -OMe (C4') |

| 134.5 | Quaternary (C) | Ar-C -CH₂ (C1') |

| 129.3 | Methine (CH) | Ar-C (meta to OMe) |

| 113.8 | Methine (CH) | Ar-C (ortho to OMe) |

| 71.0 | Quaternary (C) | C 2 (Carbinol carbon, C-OH) |

| 55.3 | Methyl (CH₃) | -OC H₃ |

| 43.5 | Methylene (CH₂) | C 3 (-CH₂- adjacent to carbinol) |

| 35.2 | Methylene (CH₂) | C 5 (Ar-CH₂-) |

| 29.2 | Methyl (CH₃) | C 1 & C2-C H₃ (gem-dimethyl) |

| 26.5 | Methylene (CH₂) | C 4 (Central aliphatic -CH₂-) |

Elucidation Workflow

To definitively prove the structure, 1D data must be corroborated with 2D NMR techniques. The workflow below outlines the logical progression from basic connectivity to absolute structural confirmation.

Multiparametric NMR elucidation strategy for structural verification.

By applying this structured analytical approach, researchers can confidently verify the synthesis or isolation of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, ensuring downstream reliability in pharmacological or chemical applications.

References

-

Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma (OU). Available at:[Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). Available at:[Link]

-

Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. Available at:[Link]

-

Interpreting the 13C NMR spectrum of 2,3-dimethylpentane. Doc Brown's Chemistry. Available at: [Link]

-

Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. Royal Society of Chemistry (RSC). Available at: [Link]

-

1H NMR Spectroscopy (AA'BB' Spin Systems). Heriot-Watt University. Available at:[Link]

Sources

- 1. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 2. ou.edu [ou.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. books.rsc.org [books.rsc.org]

Mass spectrometry of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Application Note: High-Resolution Mass Spectrometry Profiling of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Executive Summary

This application note details the mass spectrometric characterization of 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (CAS 4586-90-7), a tertiary alcohol derivative structurally related to raspberry ketone metabolites and anisyl fragrance compounds. Due to the lability of the tertiary hydroxyl group, this molecule exhibits distinct fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI). This guide provides optimized protocols for structural elucidation, emphasizing the differentiation between dehydration artifacts and genuine molecular ions.

Molecule Overview & Chemical Properties

| Property | Value |

| IUPAC Name | 5-(4-Methoxyphenyl)-2-methylpentan-2-ol |

| Molecular Formula | |

| Exact Mass | 208.1463 Da |

| Structure | (p-MeO-Ph)- |

| Key Functional Groups | Tertiary Alcohol, p-Methoxybenzylic moiety |

Experimental Protocols

Reagents and Sample Preparation

-

Standard: 5-(4-Methoxyphenyl)-2-methylpentan-2-ol (>98% purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

-

Preparation:

-

Stock Solution: Dissolve 1 mg in 1 mL MeOH (1000 ppm).

-

Working Solution (GC-MS): Dilute to 10 ppm in Ethyl Acetate.

-

Working Solution (LC-MS): Dilute to 1 ppm in 50:50 ACN:H2O + 0.1% FA.

-

GC-MS (Electron Ionization) Parameters

-

Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet Temp: 250°C (Splitless).

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

-

Source Temp: 230°C.

-

Ionization Energy: 70 eV.

LC-MS (Electrospray Ionization) Parameters

-

Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 5 min.

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

Results & Discussion: Fragmentation Dynamics

Electron Ionization (EI) Fingerprint

The EI spectrum of tertiary alcohols is characterized by the absence or extremely low abundance of the molecular ion (

-

Molecular Ion (

208): Typically <1% relative abundance. The radical cation is unstable due to rapid fragmentation at the quaternary center. -

Base Peak (

59): The dominant fragmentation pathway is -

Diagnostic Peak (

121): The p-Methoxybenzyl cation (anisyl cation).-

Formed via benzylic cleavage or secondary fragmentation of the neutral radical lost during

-cleavage. This ion is highly stable due to resonance contribution from the methoxy group.

-

-

Dehydration Peak (

190): Loss of water (- . This alkene product often undergoes further fragmentation (e.g., retro-Diels-Alder if ring formation occurs, or simple alkyl losses).

ESI-MS/MS Behavior

In soft ionization (ESI), the molecule forms adducts.

-

Protonated Molecule (

): Observed at -

Sodium Adduct (

): Observed at

Structural Visualization of Fragmentation Pathways

The following diagrams illustrate the competing fragmentation mechanisms.

Figure 1: Electron Ionization (EI) Pathway

This workflow demonstrates the competition between Alpha-Cleavage (forming the base peak) and Benzylic Cleavage.

Caption: Figure 1. EI fragmentation showing the dominance of the m/z 59 ion via alpha-cleavage.

Figure 2: ESI Adduct Formation & In-Source Fragmentation

This diagram explains why the sodium adduct is preferred for quantitation over the protonated species.

Caption: Figure 2. ESI pathway highlighting the stability of the sodiated adduct [M+Na]+.

Summary of Diagnostic Ions

| m/z (Da) | Ion Type | Origin/Mechanism | Relative Intensity (EI) |

| 59 | Fragment | 100% (Base) | |

| 121 | Fragment | p-Methoxybenzyl cation | 40-70% |

| 135 | Fragment | p-Methoxyphenethyl cation (rearrangement) | 10-20% |

| 190 | Fragment | Molecular ion minus water ( | 5-15% |

| 208 | Molecular | Parent Radical Cation ( | <1% (Trace) |

| 231 | Adduct (ESI) | Sodium Adduct | Dominant in ESI |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316811, 5-(4-methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 4-(4-Methoxyphenyl)-1-butanol (Analogous Fragmentation). NIST Standard Reference Database. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in tertiary alcohols).

-

Chemistry Steps (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns. Retrieved from [Link]

Sources